Cas no 100165-88-6 ((S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl)

(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly abbreviated as (S)-Tol-BINAP, is a chiral bisphosphine ligand widely employed in asymmetric catalysis. Its rigid binaphthyl backbone and electron-rich di-p-tolylphosphino groups confer high stereoselectivity in transition-metal-catalyzed reactions, such as hydrogenations, cross-couplings, and C–C bond formations. The (S)-configuration ensures precise enantiocontrol, making it valuable for synthesizing optically active intermediates in pharmaceuticals and fine chemicals. Its air stability and compatibility with various metal centers (e.g., Rh, Ru, Pd) enhance practicality in industrial and academic settings. The ligand’s robustness and predictable performance underscore its utility in advancing asymmetric synthesis methodologies.
(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl structure
100165-88-6 structure
商品名:(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
CAS番号:100165-88-6
MF:C48H40P2
メガワット: 678.79
MDL:MFCD01311709
CID:91188
PubChem ID:24885012

(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl 化学的及び物理的性質

名前と識別子

    • (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
    • BisdiptolylphosphinobinaphthylSTolBI
    • S-(-)-2,2'-Bis(di-P-tolylphosphino)-1,1'-binaphthyl
    • (S)-(-)-TolBINAP
    • (S)-(-)-2,2 -Bis(di-p-tolylphosphino)-1,1 -binaphthyl
    • (S)-(-)-TolBINAP (S)-(-)-TolBINAP
    • (S)-(-)-2,2‘-Bis(di-p-tolylphosphino)-1,1‘-binaphthyl
    • (S)-(-)-2,2′-Bis(di-p-tolylphosphino)-1,1′-binaphthyl
    • (S)-TOL-BINAP
    • )-(-)-2,2'-Bis(di-
    • (S)-(-)-2,2'-Bis[di(p-tolyl)phosphino]-1,1'-binaphthyl
    • (S)-4-Me-BINAP
    • 1,1'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[1,1-bis(4-methylphenyl)phosphine
    • (S)-T-BINAP
    • (R)-TOL-BINAP
    • (S)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-&
    • (R)-(+)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)1,1-BINAPHTHYL
    • (R)-2,2,-bis(di-p-tolylphosphino)-1,1,-binaphthalene
    • (R)-(+)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL
    • 98% (S)-TolBINAP
    • (S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl S-tol-Binap
    • 99646-28-3
    • 2,2-bis(di-p-tolylphosphino)-1,1-binaphthyl
    • (R)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthalene
    • Phosphine, (1R)-[1,1'-binaphthalene]-2,2'-diylbis[bis(4-methylphenyl)-
    • 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
    • (R)-2,2 inverted exclamation mark -Bis(di-p-tolylphosphino)-1,1 inverted exclamation mark -binaphthalene
    • (+/-)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL
    • AS-72654
    • (S)-2,2 inverted exclamation mark -Bis(di-p-tolylphosphino)-1,1 inverted exclamation mark -binaphthalene
    • S-tol-Binap
    • 2,2'-bis(dip-tolylphosphino)-1,1'-binaphthyl
    • (S)-P-TOL-BINAP
    • 2,2'-Bis(di-p-tolylphosphanyl)-1,1'-binaphthalene
    • (R)-(+)-TolBINAP
    • T3153
    • (S)-(-)-2,2\\'-BIS(DI-P-TOLYLPHOSPHINO)-1,1\\'-BINAPHTHYL
    • BP-12278
    • 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthalene
    • (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 97%
    • [1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane
    • SCHEMBL29176
    • SY059147
    • 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 97%
    • (S)-Tol BINAP
    • TOL-BINAP
    • RAC-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL
    • 2,2/'-Bis(di-p-tolylphosphino)-1,1/'-binaphthyl
    • J-009000
    • MFCD01311709
    • 153305-67-0
    • SY068517
    • (R)-(+)-2,2'-Bis(di-p-tolylphospino)-1,1'-binapthyl
    • AKOS015910869
    • T3152
    • (S)-2,2'-BIS(DI-P-TOLYLPHOSPHINO)-1,1'-BINAPHTHYL
    • {2'-[BIS(4-METHYLPHENYL)PHOSPHANYL]-[1,1'-BINAPHTHALEN]-2-YL}BIS(4-METHYLPHENYL)PHOSPHANE
    • 100165-88-6
    • p-Tol-BINAP
    • DB-239418
    • (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, 97%
    • (S)-(-)-2,2-BIS(DI-P-TOLYLPHOSPHINO)-1,1-BINAPHTHYL
    • R-tol-Binap
    • 2,2'-bis[di(4-methylphenyl)phosphino]-1,1'-binaphthyl
    • 2,2 inverted exclamation marka-Bis(di-p-tolylphosphino)-1,1 inverted exclamation marka-binaphthyl
    • MDL: MFCD01311709
    • インチ: InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3
    • InChIKey: IOPQYDKQISFMJI-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(P(C2=CC=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC=C4P(C6=CC=C(C)C=C6)C7=CC=C(C)C=C7)C8=CC=C(C)C=C8)C=C1

計算された属性

  • せいみつぶんしりょう: 678.26100
  • どういたいしつりょう: 678.261
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 50
  • 回転可能化学結合数: 7
  • 複雑さ: 897
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 12.9

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • ゆうかいてん: 258°C(lit.)
  • ふってん: 754.4°C at 760 mmHg
  • フラッシュポイント: 438.8 ºC
  • すいようせい: Insoluble in water.
  • PSA: 27.18000
  • LogP: 10.41000
  • ひせんこうど: -160° (c 0.5, C6H6)
  • ようかいせい: 水に溶けない
  • 光学活性: [α]20/D -156°, c = 0.5 in benzene
  • かんど: 湿度と空気に敏感

(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl セキュリティ情報

(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S66650-1g
(S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
100165-88-6
1g
¥248.0 2021-09-07
Ambeed
A491448-250mg
(S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
100165-88-6 98%
250mg
$12.0 2025-02-20
Ambeed
A491448-5g
(S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
100165-88-6 98%
5g
$146.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S66650-5g
(S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
100165-88-6
5g
¥998.0 2021-09-07
ChemScence
CS-0015977-1g
(S)-T-BINAP
100165-88-6 ≥98.0%
1g
$38.0 2022-04-28
ChemScence
CS-0015977-25g
(S)-T-BINAP
100165-88-6 ≥98.0%
25g
$707.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S66650-250mg
(S)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
100165-88-6
250mg
¥78.0 2021-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002466-1g
(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
100165-88-6 98%
1g
¥122 2023-09-11
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002466-5g
(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
100165-88-6 98%
5g
¥589 2023-09-11
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T3153-5g
(S)-(-)-TolBINAP
100165-88-6 >98.0%(HPLC)
5g
¥1790.00 2024-04-18

(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl 関連文献

(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthylに関する追加情報

The Comprehensive Overview of (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (CAS No. 100165-88-6)

(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly referred to as BINAP or its full name Binaphthyl derivative, is a chiral ligand widely utilized in asymmetric catalysis and organometallic chemistry. This compound, with the CAS registry number 100165-88-6, has garnered significant attention due to its unique structure and versatile applications in modern chemical research.

The synthesis of this compound involves a multi-step process, typically starting from binaphthyl derivatives and subsequent functionalization with di-p-tolylphosphine groups. The stereochemistry of the molecule is crucial, as the (S) configuration imparts specific chiral properties essential for its catalytic activity. Recent advancements in asymmetric synthesis have further optimized the production of this compound, ensuring high enantiomeric purity and scalability for industrial applications.

BINAP is renowned for its role in asymmetric hydrogenation reactions, particularly in the Noyori asymmetric hydrogenation of ketones. This ligand's ability to induce high enantioselectivity has made it indispensable in the production of chiral pharmaceutical intermediates and fine chemicals. Recent studies have explored its application in more complex systems, such as tandem catalytic processes and enantioselective cyclopropanation reactions.

In terms of structural characterization, BINAP exhibits a rigid binaphthyl backbone with two di-p-tolylphosphine substituents at the 2-position of each naphthyl ring. This arrangement creates a chiral pocket capable of coordinating transition metals like rhodium and ruthenium with high selectivity. Advanced techniques such as X-ray crystallography and computational modeling have provided deeper insights into the molecular geometry and its influence on catalytic performance.

The optical properties of this compound are also a subject of interest, particularly in materials science applications. Research into its use as a chiral selector in liquid crystals and self-assembled monolayers has revealed promising results for potential applications in optoelectronics and sensor technologies.

Recent breakthroughs in sustainable chemistry have highlighted the eco-friendly aspects of using BINAP-based catalysts. For instance, their application in biomass conversion processes offers a green alternative to traditional methods, aligning with global efforts to reduce environmental impact.

In conclusion, (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl stands as a testament to the ingenuity of modern chemical synthesis and catalysis. Its continued exploration across diverse fields underscores its significance as a cornerstone ligand in contemporary chemical research.

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